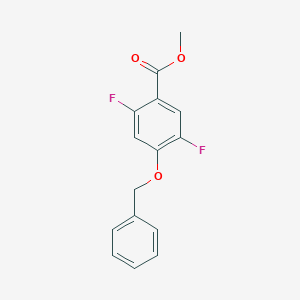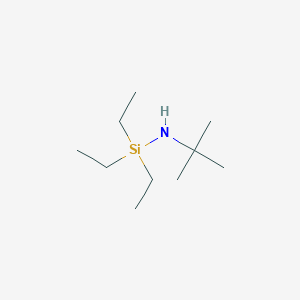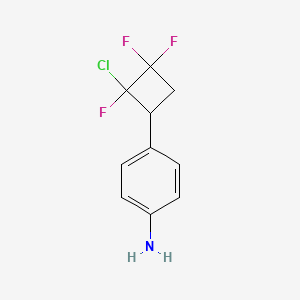
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline, also known as 4-TF-CBA, is a synthetic organic compound used in various scientific research applications. It has a molecular formula of C10H10ClF3N and is a colorless liquid with a pungent odor. It is soluble in organic solvents such as ethanol, chloroform, and ether, and is insoluble in water. 4-TF-CBA is a versatile compound with numerous applications in the fields of biochemistry, pharmacology, and organic chemistry.
科学的研究の応用
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline has a wide range of applications in scientific research. It has been used to study the effects of certain drugs on the central nervous system, as well as to study the structure and function of proteins and enzymes. This compound has also been used to study the metabolism of various compounds, including drugs, hormones, and vitamins. Additionally, this compound has been used to study the effects of certain drugs on the cardiovascular system.
作用機序
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is a lipophilic compound that is able to penetrate the cell membrane and bind to various target proteins and enzymes. It has been shown to interact with a number of different receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. Additionally, this compound has been shown to increase the activity of certain proteins, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This compound has also been shown to alter the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
実験室実験の利点と制限
The advantages of using 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in laboratory experiments include its high solubility in organic solvents, its ability to penetrate the cell membrane, and its ability to interact with various receptors and enzymes. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is its pungent odor, which can be unpleasant for some people.
将来の方向性
There are many potential future directions for the use of 4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline in scientific research. For example, it could be used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain hormones and vitamins on the body. Additionally, this compound could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of various compounds. Finally, this compound could be used to study the effects of certain drugs on the central nervous system.
合成法
4-(2-Chloro-2,3,3-trifluorocyclobutyl)aniline is synthesized by a two-step process, starting with the reaction of 2-chloro-2,3,3-trifluorocyclobutene with aniline. The resulting product is then reacted with anhydrous aluminum chloride to form this compound. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction can be monitored with thin-layer chromatography (TLC).
特性
IUPAC Name |
4-(2-chloro-2,3,3-trifluorocyclobutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-10(14)8(5-9(10,12)13)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOYTRZQVVISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

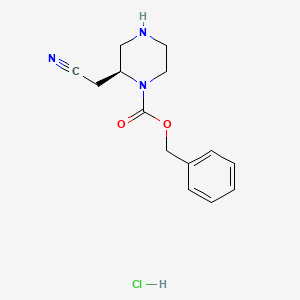
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)

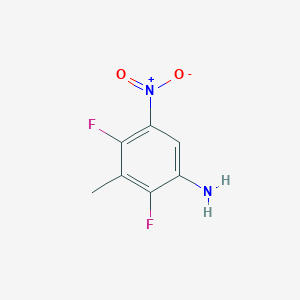

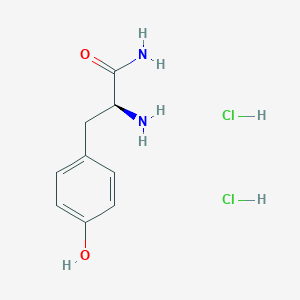
![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
